molecular formula C14H11ClN2O3S B12345686 2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B12345686
M. Wt: 322.8 g/mol
InChI Key: AYBDOVILQMBYFN-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

The synthesis of 2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with a suitable sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be compared with other benzothiadiazine derivatives, such as:

Properties

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C14H11ClN2O3S/c1-9-6-7-10(8-11(9)15)17-14(18)16-12-4-2-3-5-13(12)21(17,19)20/h2-8H,1H3,(H,16,18)

InChI Key

AYBDOVILQMBYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)Cl

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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